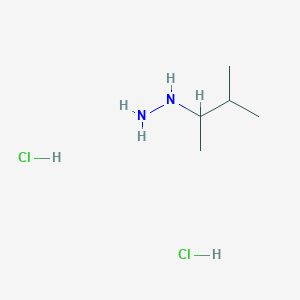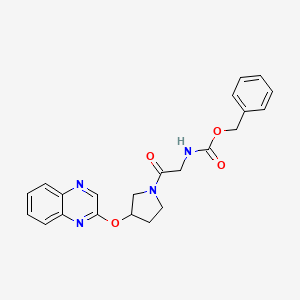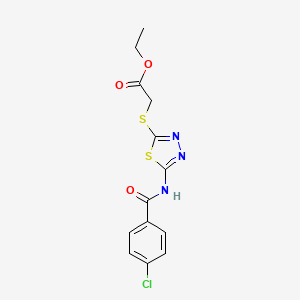
(1,2-Dimethylpropyl)hydrazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1,2-Dimethylpropyl)hydrazine dihydrochloride” is a chemical compound with the molecular formula C5H16Cl2N2 . It has a molecular weight of 175.1 . The compound is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H14N2.2ClH/c1-4(2)5(3)7-6;;/h4-5,7H,6H2,1-3H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 175.1 .Applications De Recherche Scientifique
Carcinogenic Effects and Cancer Research
The Carcinogenic Potential in Lab Animals
(1,2-Dimethylpropyl)hydrazine dihydrochloride has been identified as a substance with significant carcinogenic effects, particularly in inducing large bowel cancer and other types of cancer in laboratory animals. Research highlights its occurrence both naturally and synthetically, raising concerns over environmental exposure and the need for further investigation into its carcinogenic properties (Tóth, 1977).
Tumorigenesis Studies
Studies have shown that the continuous administration of 1,2-dimethylhydrazine dihydrochloride in drinking water induced angiosarcomas of the blood vessels in Syrian golden hamsters, highlighting its potent carcinogenic effect and the species-dependent nature of its carcinogenicity (Tóth, 1972).
Biochemical and Molecular Aspects of Carcinogenesis
Understanding Colon Carcinogenesis
Research utilizing 1,2-dimethylhydrazine dihydrochloride as a carcinogen in animal models has provided valuable insights into the biochemical, molecular, and histological mechanisms of colon carcinogenesis. This includes the examination of procarcinogen metabolism, the production of reactive oxygen species (ROS), and the DNA alkylation process, which initiates colon cancer development (Venkatachalam et al., 2020).
Applications in Chemical Synthesis
Spectrophotometric Determination
The derivative formation of 1,2-dimethylhydrazine dihydrochloride through reactions with specific compounds allows for its spectrophotometric determination. This application is crucial in analytical chemistry, where it's used for detecting hydrazine in various samples, showcasing its relevance beyond biological implications (George et al., 2008).
Synthesis of Novel Compounds
The chemical structure of this compound facilitates the synthesis of new compounds with potential antioxidant and anti-inflammatory activities. This underscores its utility in pharmaceutical research and development for creating novel therapeutic agents (Bhalgat et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
3-methylbutan-2-ylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.2ClH/c1-4(2)5(3)7-6;;/h4-5,7H,6H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVKYDLWNBZRAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-(7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2726408.png)
![1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2726412.png)
![1'-(Naphthalen-2-ylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2726413.png)
![3-[(Dimethylamino)methyl]octan-2-one](/img/structure/B2726414.png)
![4-(4-(4-Chlorobenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2726416.png)
![N-Boc-[1-(prop-2-en-1-yl)cyclobutyl]amine](/img/structure/B2726417.png)
![[(12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetic acid](/img/structure/B2726418.png)


![[3-(Difluoromethoxy)-5-methylthiophen-2-yl]-(1,2,5-dithiazepan-5-yl)methanone](/img/structure/B2726422.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2726427.png)
![methyl 4-{[(4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2726429.png)
